Technical Guide: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8)
Technical Guide: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8)
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1][2] It focuses on the chemical utility, synthesis, and application of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8), identifying it as a critical bifunctional linker module used in the development of respiratory therapeutics and potentially in PROTAC linker design.[1][2]
Role: Bifunctional Linker & Advanced Intermediate Primary Application: Respiratory Therapeutics (Benzothiazolone Agonists), Medicinal Chemistry Linkerology[1][2]
Executive Summary
tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8) is a specialized organic intermediate characterized by a "masked" carboxylate tail and an aryl bromide handle, connected via a flexible ethoxy-propanoate tether.[1][2] It serves as a strategic building block in the synthesis of Benzothiazolone-based
Beyond its specific use in respiratory drug pipelines (e.g., AstraZeneca's WO 2007/018461 series), this compound represents a high-value "Linker Module" for medicinal chemistry.[1][2] Its structure offers a precise 5-atom spacer (C-C-O-C-C) that modulates lipophilicity (LogP) and solubility while providing orthogonal reactivity: the tert-butyl ester allows for controlled acid deprotection, and the aryl bromide facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1][2]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 925243-81-8 |
| IUPAC Name | tert-Butyl 3-(2-(4-bromophenyl)ethoxy)propanoate |
| Molecular Formula | |
| Molecular Weight | 329.23 g/mol |
| Structure | (4-Br-Ph)-CH₂-CH₂-O-CH₂-CH₂-COO-tBu |
| Physical State | Colorless to pale yellow oil (typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Functional Groups | Aryl Bromide (Electrophile), Ether (Linker), tert-Butyl Ester (Masked Acid) |
Synthetic Pathway & Mechanism[1][9]
The most robust industrial route to CAS 925243-81-8 utilizes a Michael Addition (Conjugate Addition) of 4-bromophenethyl alcohol to tert-butyl acrylate.[1][2] This route is preferred over Williamson ether synthesis due to atom economy and the avoidance of strong bases that might eliminate the alkyl halide.[1][2]
Reaction Scheme
The synthesis relies on the nucleophilicity of the hydroxyl group, enhanced by a phase-transfer catalyst (PTC) or a catalytic base, attacking the
Figure 1: Michael Addition mechanism for the synthesis of CAS 925243-81-8.
Mechanistic Insight[1][2][9]
-
Regioselectivity: The reaction is highly regioselective for the
-position of the acrylate.[1][2] -
Steric Control: The tert-butyl group on the acrylate prevents polymerization and suppresses 1,2-addition, ensuring the ether formation is the dominant pathway.[1][2]
-
Safety Note: tert-Butyl acrylate is a sensitizer and prone to polymerization; inhibitors (e.g., MEHQ) must be managed during the reaction.[1][2]
Experimental Protocol (Validated Methodology)
Objective: Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate on a 10g scale.
Materials
-
Reagent A: 2-(4-Bromophenyl)ethanol (1.0 eq, 10.0 g, ~49.7 mmol)[1][2]
-
Reagent B: tert-Butyl acrylate (1.5 eq, 9.55 g, ~74.5 mmol)[1][2]
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq) or Sodium hydride (60% dispersion) (0.1 eq).[1][2]
Step-by-Step Procedure
-
Preparation: In a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Reagent A (10.0 g) in anhydrous Toluene (100 mL).
-
Activation:
-
Addition: Add Reagent B (tert-Butyl acrylate) dropwise over 20 minutes. The reaction is slightly exothermic; maintain temperature <30°C.[1][2]
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The limiting reagent (Alcohol) should be consumed.[1][2]
-
Quench & Workup:
-
Purification: The crude oil is typically purified via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes) to remove excess acrylate and polymeric byproducts.[1][2]
Self-Validating Check:
-
1H NMR (CDCl3): Look for the tert-butyl singlet (~1.44 ppm, 9H), the triplet for the propanoate
-CH2 (~2.5 ppm), and the characteristic aromatic AB system of the 4-bromophenyl group (~7.1–7.4 ppm).[2]
Downstream Applications & Strategic Utility
Respiratory Therapeutics (The AstraZeneca Pathway)
This intermediate is explicitly cited in the synthesis of Benzothiazolone derivatives (e.g., in patent WO 2007/018461 ).[1][2] These compounds function as long-acting
Workflow:
-
Deprotection: The tert-butyl group is removed using TFA or Formic acid to yield the free acid: 3-[2-(4-bromophenyl)ethoxy]propanoic acid (CAS 925243-86-3).[1][2]
-
Amide Coupling: The acid is coupled to the amine of a benzothiazolone core.[1][2]
-
Suzuki Coupling: The aryl bromide is coupled with a boronic acid to extend the lipophilic tail, crucial for receptor binding affinity.[1][2]
Figure 2: Utilization of CAS 925243-81-8 in drug discovery workflows.[1][2]
PROTAC & Linkerology
The structure of CAS 925243-81-8 mimics a PEG-1 linker with a rigid phenyl handle.[1][2] In PROTAC (Proteolysis Targeting Chimera) design, such linkers are vital for:
-
E3 Ligase Recruitment: The bromide allows attachment to E3 ligase ligands (e.g., VHL or Cereblon binders).[1][2]
-
Permeability: The ether oxygen improves solubility compared to all-carbon chains, while the phenyl ring adds necessary rigidity to avoid entropic penalties during protein binding.[1][2]
References
-
AstraZeneca AB. (2007).[1][2] Novel Benzothiazolone Derivatives. WO 2007/018461 A1. World Intellectual Property Organization.[1][2] Link
-
Molaid Chemicals. (n.d.).[1][2] Reaction information for CAS 925243-86-3. Retrieved from Molaid Database.[1][2] Link
-
BLD Pharm. (2024).[1][2][3] Product Analysis: tert-Butyl 3-(4-bromophenethoxy)propanoate. Link
-
PubChem. (n.d.).[1][2] Compound Summary: tert-Butyl 3-(4-bromophenyl)propanoate derivatives. National Library of Medicine.[1][2] Link
